molecular formula C13H13NO2 B1405440 2-(Cyclopentyloxy)-5-formylbenzonitrile CAS No. 1072947-66-0

2-(Cyclopentyloxy)-5-formylbenzonitrile

Cat. No. B1405440
M. Wt: 215.25 g/mol
InChI Key: HCZKYECNHLUXGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the cyclopentyloxy group, formylation, and nitrile formation. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Corrosion Inhibition and Material Science Applications

  • Corrosion Inhibition: Derivatives of benzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show promising results in protecting metals against corrosion, suggesting potential applications in material science and engineering Verma, Quraishi, & Singh, 2015.

Pharmaceutical and Cancer Research

  • Cancer Therapy: A family of Iron(II)-Cyclopentadienyl compounds, incorporating various benzonitrile derivatives, demonstrated strong activity against colorectal and triple-negative breast cancer cells. This indicates the relevance of benzonitrile derivatives in developing new anticancer agents Pilon et al., 2020.

Synthetic Chemistry and Methodology

  • Synthetic Methodologies: Research into the synthesis of complex organic structures, such as 2,3-diarylisoindolin-1-ones, through cascade reactions involving 2-formylbenzonitriles, showcases the versatility of these compounds in constructing pharmacologically relevant molecules. These methodologies offer pathways for creating diverse chemical entities, potentially including "2-(Cyclopentyloxy)-5-formylbenzonitrile" for various applications Liu et al., 2017.

Advanced Materials and Organic Frameworks

  • Covalent Organic Frameworks (COFs): The development of crystalline covalent organic frameworks with hydrazone linkages, through the condensation of compounds related to benzonitriles, highlights the potential for using "2-(Cyclopentyloxy)-5-formylbenzonitrile" in creating new materials. These materials are characterized by high crystallinity, chemical and thermal stability, and permanent porosity, suitable for applications in gas storage, separation, and catalysis Uribe-Romo et al., 2011.

Future Directions

: Viganó, J., Sanches, V. L., Mesquita, L. M. S., Souza, M. C., Silva, L. C., Chaves, J. O., Forster-Carneiro, T., & Rostagno, M. A. (2021). Comprehensive analysis of phenolic compounds from natural products: Integrating sample preparation and analysis. Analytica Chimica Acta, 338845. Link

properties

IUPAC Name

2-cyclopentyloxy-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-8-11-7-10(9-15)5-6-13(11)16-12-3-1-2-4-12/h5-7,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYECNHLUXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)-5-formylbenzonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of cyclopentanol (1.15 g, 0.013 mol), in DMF (50 ml) was cooled to 0° C. Sodium hydride (1.54 g, 0.016 mol) was added portionwise to the solution and the mixture stirred at 0° C. for 10 minutes after complete addition. 3-Cyano-4-fluorobenzaldehyde (commercial) (2.0 g, 0.013 mol) was then added and the mixture allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to 0° C. and brine was added, the mixture was diluted with ethyl acetate (˜25 ml) and partitioned, the organic layer was washed with water (˜30 ml) and passed through a phase separating cartridge to dry. The solution was concentrated in vacuo and the residue purified by Biotage SP4, 40M with 20-60% ethylacetate/hexane as eluant. The product containing fractions were concentrated in vacuo to yield the title compound (1.02 g, 4.2 mmol) as a yellow liquid. MS (ES): requires C13H13NO2 215; found 216 (MH+).
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1.15 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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